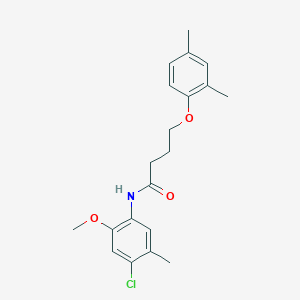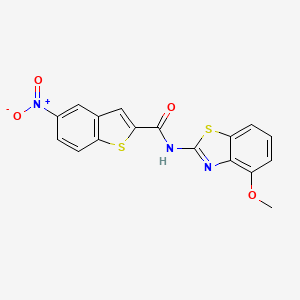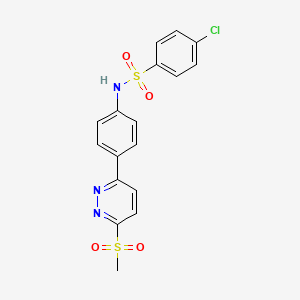
4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that is used in scientific research applications. This compound has shown promising results in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. PDK1 is responsible for activating downstream targets in this pathway, including Akt and mTOR. By inhibiting PDK1, 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can prevent the activation of Akt and mTOR, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various types of cancer. Additionally, 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide for lab experiments is its specificity for PDK1. This allows researchers to study the effects of PDK1 inhibition on cancer cells without interfering with other signaling pathways. However, one limitation of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PDK1. Additionally, researchers are exploring the potential of combining 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide with other cancer therapies to enhance its efficacy. Finally, there is ongoing research into the use of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion
In conclusion, 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a promising small molecule inhibitor that has shown significant potential in the treatment of cancer and other diseases. Its specificity for PDK1 makes it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, and its minimal toxicity in normal cells makes it a promising therapeutic agent for cancer treatment. Ongoing research into the development of more potent and selective inhibitors of PDK1, as well as the use of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in combination with other cancer therapies, will continue to expand our understanding of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves the reaction of 4-chloro-N-(4-aminophenyl)benzenesulfonamide with 6-(methylsulfonyl)pyridazine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide acts as an inhibitor of the protein kinase PDK1, which is involved in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting PDK1, 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can prevent the activation of downstream targets in this pathway, leading to apoptosis of cancer cells.
Propriétés
IUPAC Name |
4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSWJVAOYQTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

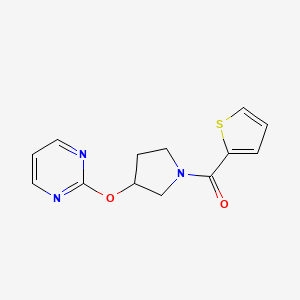
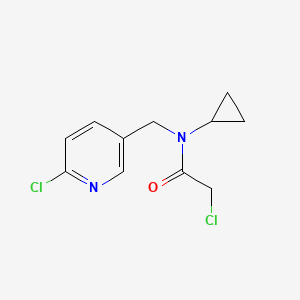
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)
![Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2975648.png)
![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)

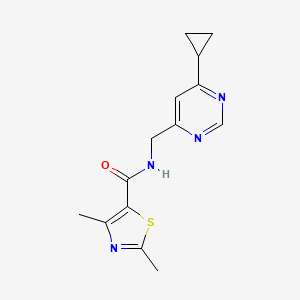
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2975658.png)

